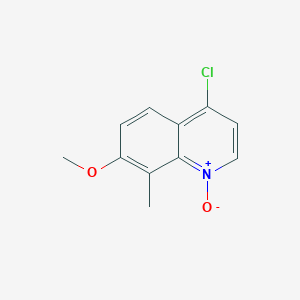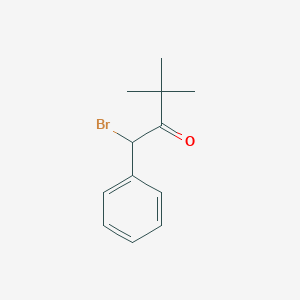
Ethyl 2-(isoquinolin-7-ylamino)benzoate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoquinolin-7-ylamino)benzoate typically involves the reaction of isoquinoline derivatives with benzoic acid derivatives under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with ethanol in the presence of a catalyst such as sulfuric acid to form benzoic acid ethyl ester. This ester is then reacted with isoquinoline derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(isoquinolin-7-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
科学研究应用
Ethyl 2-(isoquinolin-7-ylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of Ethyl 2-(isoquinolin-7-ylamino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Isoquinolin-7-ylamino)-benzoic acid methyl ester
- 2-(Isoquinolin-7-ylamino)-benzoic acid propyl ester
- 2-(Isoquinolin-7-ylamino)-benzoic acid butyl ester
Uniqueness
Ethyl 2-(isoquinolin-7-ylamino)benzoate is unique due to its specific ester group, which can influence its reactivity and properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
ethyl 2-(isoquinolin-7-ylamino)benzoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-5-3-4-6-17(16)20-15-8-7-13-9-10-19-12-14(13)11-15/h3-12,20H,2H2,1H3 |
InChI 键 |
PDPFLDKCECLVAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC3=C(C=C2)C=CN=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

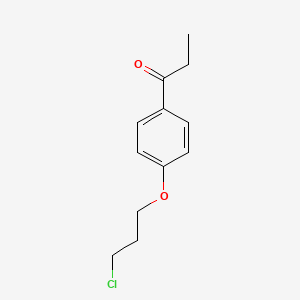
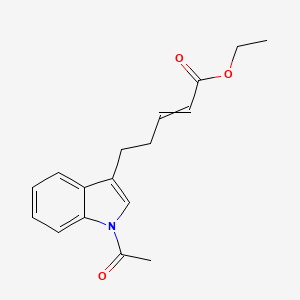

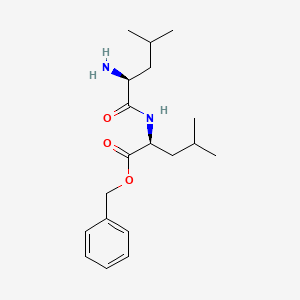
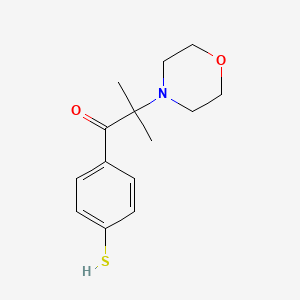
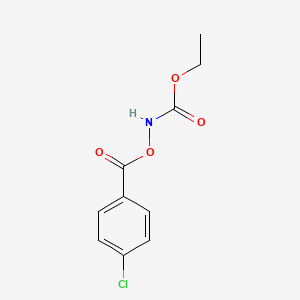
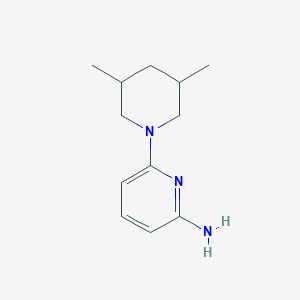
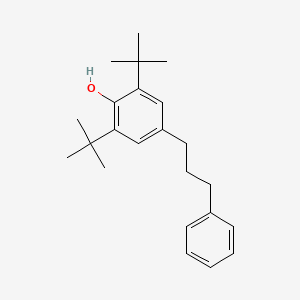
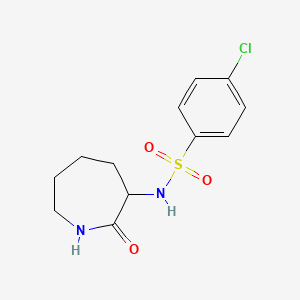
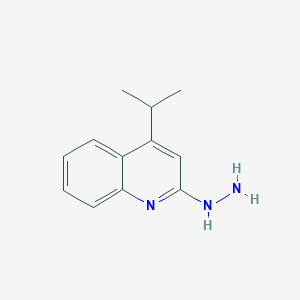
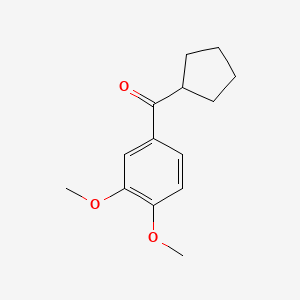
![(3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B8558485.png)
